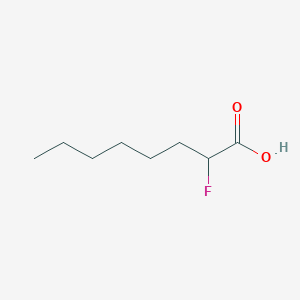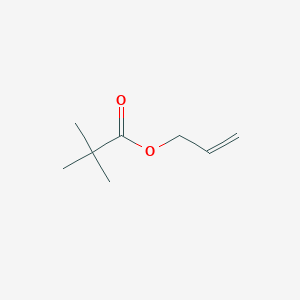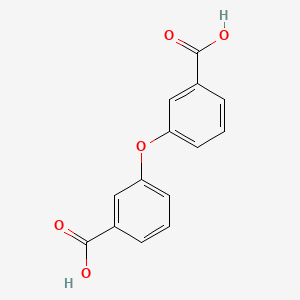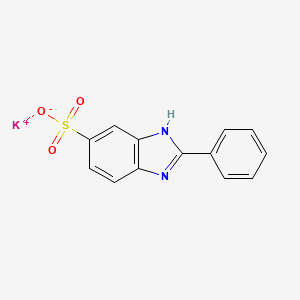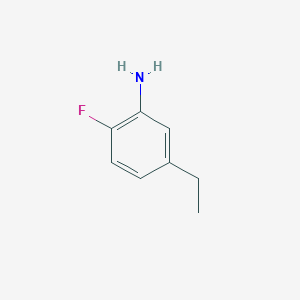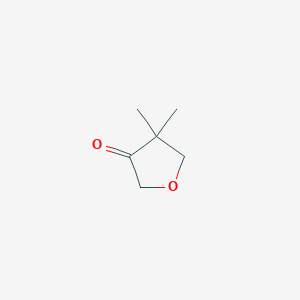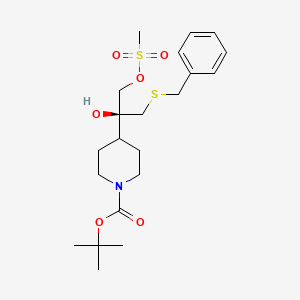![molecular formula C12H20O2Si B3048212 Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 161006-18-4](/img/structure/B3048212.png)
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
概要
説明
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as DK566 or 3-((tert-Butyldimethylsilyl)oxy)phenol, is a chemical compound with the molecular formula C12H20O2Si and a molecular weight of 224.37 .
Molecular Structure Analysis
The molecular structure of this compound is based on a phenol group (a benzene ring with a hydroxyl group) with a tert-butyldimethylsilyl group attached via an oxygen atom . The exact 3D structure would require more specific data or computational chemistry methods to determine .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 267.2±23.0 °C and a predicted density of 0.974±0.06 g/cm3 . Its pKa, a measure of acidity, is predicted to be 9.60±0.10 .科学的研究の応用
Facile Synthesis Techniques
Research by Xu et al. (2010) highlights the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation, demonstrating an innovative approach to modifying phenolic compounds for various applications, such as in materials science and organic synthesis Xu et al., 2010.
Oxidation Mechanisms
A study by Osako et al. (2003) delves into the oxidation mechanisms of phenols by dicopper-dioxygen complexes, providing essential insights into the chemical behavior of phenolic compounds under oxidative conditions. This knowledge is crucial for applications in synthetic chemistry and environmental science Osako et al., 2003.
Antioxidant Activity and Therapeutic Applications
Brborić et al. (2021) explore the antioxidant activity of natural and synthetic phenolic compounds, highlighting their potential for therapeutic applications due to their strong antioxidant and low prooxidant activities Brborić et al., 2021.
Bond Dissociation Energies and Proton Affinities
Chandra and Uchimaru (2002) conducted a detailed study on the O-H bond dissociation energies and proton affinities of substituted phenoxide ions, offering valuable data for understanding the reactivity and stability of phenolic compounds in various chemical reactions Chandra & Uchimaru, 2002.
Enzymatic Synthesis of Soluble Polyphenol
The enzymatic synthesis of soluble polyphenol using peroxidase as a catalyst is discussed by Oguchi et al. (2000), presenting an eco-friendly approach to producing polyphenols with potential applications in materials science and biotechnology Oguchi et al., 2000.
作用機序
Safety and Hazards
This compound is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating or smoking while using this product, wearing protective gloves and eye protection, and seeking medical attention if feeling unwell or if skin or eye irritation occurs .
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTUMICETVLAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466168 | |
| Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
161006-18-4 | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161006-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-butyldimethylsilyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


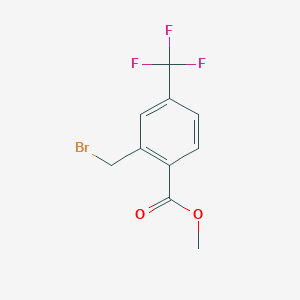
![2(5H)-Furanone, 3-(4-fluorophenyl)-4-[4-(methylsulfonyl)phenyl]-](/img/structure/B3048131.png)
![3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione](/img/structure/B3048133.png)

